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Compound of Interest

(S)-tert-butyl 2-methylpyrrolidine-
Compound Name:
1-carboxylate

Cat. No. B139060

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (S)-tert-butyl
2-methylpyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal
chemistry and pharmaceutical development. This document collates available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
detailed experimental protocols for acquiring such spectra.

Data Presentation

The following tables summarize the quantitative spectral data for (S)-tert-butyl 2-
methylpyrrolidine-1-carboxylate.

Table 1: *H NMR Spectral Data
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
3.87-3.78 m 1H Pyrrolidine-CH
Pyrrolidine-CH=
3.40-3.26 m 2H
(N-CHz)
Pyrrolidine-CHz-
1.99-1.73 m 4H
CH:2
tert-butyl
1.46 S 9H
(C(CH3)3)
1.15 d 3H 6.2 Pyrrolidine-CHs
Solvent: CDCls, Reference: TMS at 0.00 ppm
« 13
Chemical Shift (8) ppm Assignment

154.7 Carbonyl (N-COO)

78.8 Quaternary Carbon (O-C(CHs)s)
52.8 Pyrrolidine-CH

46.2 Pyrrolidine-CHz (N-CH3)

32.5 Pyrrolidine-CH:z

28.5 tert-butyl (C(CHs)3)

23.3 Pyrrolidine-CH:z

18.5 Pyrrolidine-CHs

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Table 3: IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

2973 Strong C-H stretch (aliphatic)
2874 Medium C-H stretch (aliphatic)
1695 Strong C=0 stretch (carbamate)
1478, 1456 Medium C-H bend (aliphatic)
1392, 1365 Medium C-H bend (tert-butyl)
1169 Strong C-O stretch

1118 Strong C-N stretch

Sample preparation: Thin film

IablgA._Mass_SpggimmﬂmQata

Relative Intensity Assignment
185 Low [M]* (Molecular lon)
130 Moderate [M - CaHo]*
114 Moderate [M - C4HoO]*
84 High [Pyrrolidine-CHs]* fragment
70 High [Pyrrolidine]* fragment
57 Very High [CaHo]* (tert-butyl cation)

lonization method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

o Approximately 10-20 mg of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate is dissolved in
0.6-0.7 mL of deuterated chloroform (CDCls).

e The solution is transferred to a 5 mm NMR tube.

o Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing
(6 = 0.00 ppm), although modern spectrometers can reference the residual solvent signal.

1H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR Spectrometer

Pulse Program: Standard single-pulse sequence (e.g., zg30)

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: -2 to 10 ppm

13C NMR Spectroscopy:

Instrument: 100 MHz (or higher, corresponding to the tH frequency) NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

Number of Scans: 1024-4096 (due to the low natural abundance of 13C)

Relaxation Delay: 2.0 s

Acquisition Time: 1.0-2.0 s

Spectral Width: -10 to 170 ppm
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Data Processing: The raw data (Free Induction Decay - FID) is processed with a standard NMR
software package. This involves Fourier transformation, phase correction, baseline correction,
and referencing. For tH NMR, the signals are integrated to determine the relative number of
protons.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate onto the surface of
one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform
film between the plates.

Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000-400 cm—?

Number of Scans: 16-32

Resolution: 4 cmm—1

A background spectrum of the empty spectrometer is recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o Adilute solution of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate in a volatile organic
solvent (e.g., methanol or acetonitrile) is prepared.
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e The sample is introduced into the mass spectrometer, typically via direct infusion or through
a gas chromatograph (GC-MS).

e For Electron lonization (El), the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

e Instrument: Quadrupole or Time-of-Flight (TOF) Mass Analyzer

e Mass Range: m/z 40-400

e Scan Rate: Dependant on the instrument and sample introduction method.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus the
mass-to-charge ratio (m/z). The molecular ion peak ([M]*) corresponds to the molecular weight
of the compound. Other peaks represent fragment ions, which provide structural information. A
common fragmentation pattern for N-Boc protected compounds is the loss of the tert-butyl
group (m/z 57) or isobutylene (56 Da).

Mandatory Visualization

The following diagrams illustrate the logical workflows for the spectroscopic analyses
described.
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Caption: General workflow for spectroscopic analysis.
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Caption: Proposed MS fragmentation of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate.

 To cite this document: BenchChem. [Spectroscopic Profile of (S)-tert-butyl 2-
methylpyrrolidine-1-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b139060#s-tert-butyl-2-methylpyrrolidine-
1-carboxylate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

